molecular formula C16H24N2O2 B14800014 Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro-

Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro-

Cat. No.: B14800014
M. Wt: 276.37 g/mol
InChI Key: ZPVWGZGGWDGDQY-UHFFFAOYSA-N
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Description

Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amine group, an ethenyl group, and a nitro group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-ethenylbenzenamine, followed by alkylation with 2-methylpropyl groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Addition: The ethenyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, elevated temperature.

    Addition: Halogens (e.g., chlorine, bromine), hydrogen halides, room temperature.

Major Products Formed

    Reduction: Formation of 4-ethenyl-N,N-bis(2-methylpropyl)-1,2-diaminobenzene.

    Substitution: Formation of halogenated or sulfonated derivatives of the original compound.

    Addition: Formation of halogenated alkanes.

Scientific Research Applications

Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- can be compared with other aromatic amines, such as:

    Aniline: A simpler aromatic amine with a single amine group.

    4-Nitroaniline: Contains a nitro group and an amine group on the benzene ring.

    N,N-Dimethylaniline: Features two methyl groups attached to the nitrogen atom.

The unique combination of functional groups in Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- imparts distinct chemical properties, making it more versatile in certain applications compared to its simpler counterparts.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-ethenyl-N,N-bis(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C16H24N2O2/c1-6-14-7-8-15(16(9-14)18(19)20)17(10-12(2)3)11-13(4)5/h6-9,12-13H,1,10-11H2,2-5H3

InChI Key

ZPVWGZGGWDGDQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

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